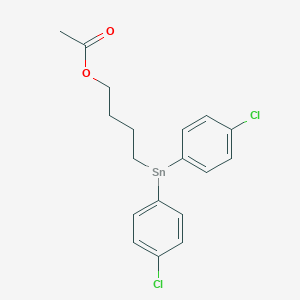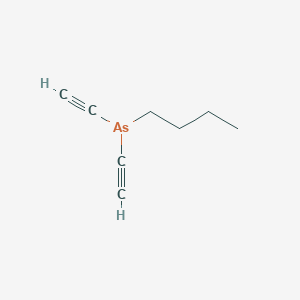
Butyl(diethynyl)arsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl(diethynyl)arsane is an organoarsenic compound characterized by the presence of a butyl group and two ethynyl groups attached to an arsenic atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(diethynyl)arsane typically involves the reaction of butylarsine with acetylene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or nickel, to facilitate the formation of the ethynyl groups. The reaction conditions, including temperature and pressure, are carefully optimized to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl(diethynyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and other by-products.
Reduction: Reduction reactions can convert this compound to its corresponding hydrides.
Substitution: The ethynyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Arsenic oxides and butyl-substituted ethynyl derivatives.
Reduction: Butylarsine and ethynyl hydrides.
Substitution: Various substituted arsenic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Butyl(diethynyl)arsane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organoarsenic compounds.
Biology: Investigated for its potential as a biological probe due to its unique reactivity.
Medicine: Explored for its potential use in anticancer therapies, leveraging its ability to interact with biological molecules.
Industry: Utilized in the production of advanced materials, such as semiconductors and catalysts.
Mécanisme D'action
The mechanism of action of Butyl(diethynyl)arsane involves its interaction with molecular targets through the ethynyl groups. These interactions can lead to the formation of covalent bonds with biological molecules, disrupting their normal function. The compound’s reactivity is influenced by the electronic properties of the arsenic atom and the attached groups, which facilitate its binding to specific targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butylarsine: Lacks the ethynyl groups, making it less reactive in certain chemical reactions.
Diethynylarsane: Contains ethynyl groups but lacks the butyl group, affecting its solubility and reactivity.
Trimethylarsane: Contains methyl groups instead of butyl and ethynyl groups, leading to different chemical properties.
Uniqueness
Butyl(diethynyl)arsane is unique due to the combination of butyl and ethynyl groups attached to the arsenic atom. This combination imparts distinct chemical properties, such as enhanced reactivity and solubility, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
82316-37-8 |
|---|---|
Formule moléculaire |
C8H11As |
Poids moléculaire |
182.09 g/mol |
Nom IUPAC |
butyl(diethynyl)arsane |
InChI |
InChI=1S/C8H11As/c1-4-7-8-9(5-2)6-3/h2-3H,4,7-8H2,1H3 |
Clé InChI |
XTIPLUMLUHFLOX-UHFFFAOYSA-N |
SMILES canonique |
CCCC[As](C#C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


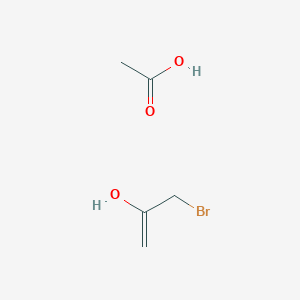
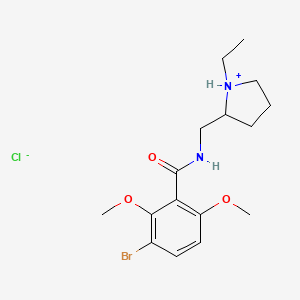
![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14407071.png)
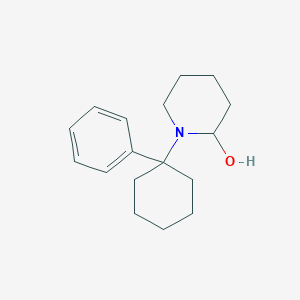

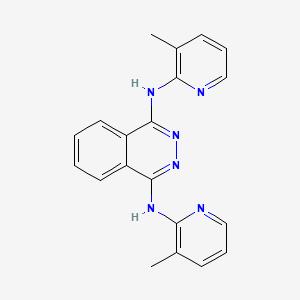
![1-{5-[4-(Benzyloxy)phenoxy]pentyl}-1H-imidazole](/img/structure/B14407089.png)
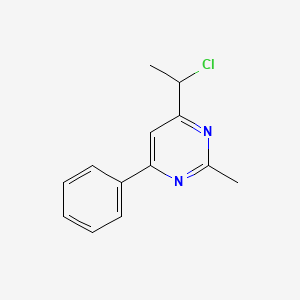
![1,1'-[1,3-Phenylenebis(oxy)]bis[3-(phenylethynyl)benzene]](/img/structure/B14407094.png)
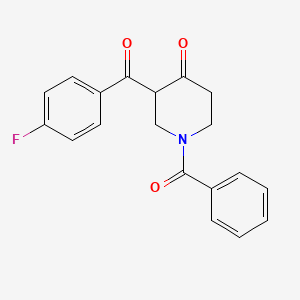
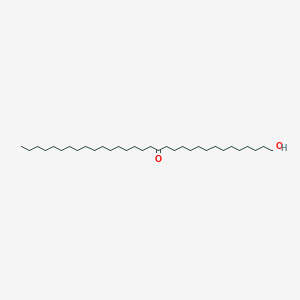
![4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B14407111.png)

